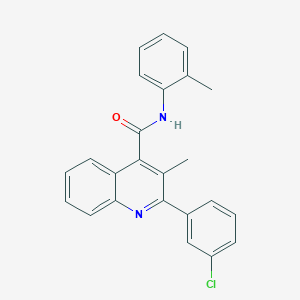![molecular formula C21H19Br2O3P B444739 2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol](/img/structure/B444739.png)
2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol is an organic compound with a complex structure that includes bromine, phosphorus, and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol typically involves multiple steps, starting with the bromination of a phenolic compound followed by the introduction of a diphenylphosphorylmethyl group. The final step involves the reaction of the intermediate with ethylene oxide to form the ethanol derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxyethanol derivatives.
Aplicaciones Científicas De Investigación
2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol involves its interaction with specific molecular targets. The presence of bromine and phosphorus atoms allows it to form strong bonds with target molecules, influencing their activity and function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-6-(diphenylphosphorylmethyl)phenol
- 2,4-Dibromo-6-(diphenylphosphorylmethyl)phenoxyacetic acid
- 2,4-Dibromo-6-(diphenylphosphorylmethyl)phenoxypropane
Uniqueness
Compared to similar compounds, 2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol has a unique combination of functional groups that confer distinct chemical and biological properties. Its ethanol moiety enhances its solubility and reactivity, making it more versatile in various applications .
Propiedades
Fórmula molecular |
C21H19Br2O3P |
|---|---|
Peso molecular |
510.2g/mol |
Nombre IUPAC |
2-[2,4-dibromo-6-(diphenylphosphorylmethyl)phenoxy]ethanol |
InChI |
InChI=1S/C21H19Br2O3P/c22-17-13-16(21(20(23)14-17)26-12-11-24)15-27(25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,13-14,24H,11-12,15H2 |
Clave InChI |
MPFRNZFZPCYDHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(CC2=C(C(=CC(=C2)Br)Br)OCCO)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CC2=C(C(=CC(=C2)Br)Br)OCCO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B444656.png)
![2-{[(4-Bromophenoxy)acetyl]amino}-4-(4-tert-butylphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B444658.png)






![6-bromo-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B444672.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B444675.png)

![1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B444678.png)
![Isopropyl 4-(4-bromophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B444682.png)
